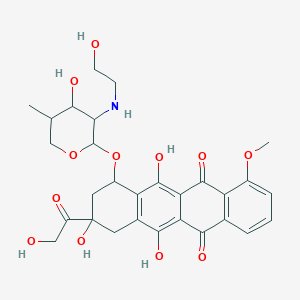

N-(2-Hydroxyethyl)doxorubicin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Hydroxyethyl)doxorubicin, also known as Doxil or Caelyx, is a chemotherapeutic drug used to treat various types of cancer. It belongs to the anthracycline family of drugs and is a modified version of the widely used chemotherapy drug doxorubicin. This compound is administered intravenously and works by inhibiting DNA replication and cell division in cancer cells.

Wirkmechanismus

N-(2-Hydroxyethyl)doxorubicin works by inhibiting DNA replication and cell division in cancer cells. It does this by intercalating into the DNA molecule, which prevents the DNA from unwinding and replicating. This compound also generates free radicals, which cause damage to the DNA molecule and further inhibit cell division.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of certain proteins that are necessary for cancer cell survival. In addition, this compound has been shown to have anti-angiogenic effects, meaning that it inhibits the growth of new blood vessels that are necessary for tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-Hydroxyethyl)doxorubicin has a number of advantages for use in lab experiments. It is a highly effective chemotherapeutic drug that has been extensively studied for its efficacy in treating various types of cancer. It is also relatively easy to administer and has a well-established safety profile. However, there are also limitations to its use in lab experiments. It is a highly toxic drug that can cause serious side effects, and it is not suitable for use in certain types of cancer.

Zukünftige Richtungen

There are a number of future directions for research on N-(2-Hydroxyethyl)doxorubicin. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its toxicity. Another area of research is the investigation of the drug's potential use in combination with other chemotherapeutic drugs. Finally, there is ongoing research into the use of this compound for targeted drug delivery to cancer cells, which could potentially improve its effectiveness and reduce its side effects.

Synthesemethoden

N-(2-Hydroxyethyl)doxorubicin is synthesized by modifying doxorubicin through a process called pegylation. PEGylation is the covalent attachment of polyethylene glycol (PEG) to a molecule. In the case of this compound, a PEG chain is attached to the doxorubicin molecule, which increases its solubility and stability in the body.

Wissenschaftliche Forschungsanwendungen

N-(2-Hydroxyethyl)doxorubicin has been extensively studied for its efficacy in treating various types of cancer, including ovarian, breast, and lung cancer. It has also been investigated for its use in combination with other chemotherapeutic drugs to enhance their effectiveness. In addition, this compound has been studied for its potential use in targeted drug delivery to cancer cells.

Eigenschaften

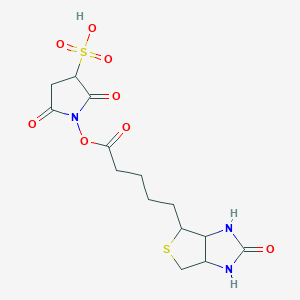

CAS-Nummer |

103851-20-3 |

|---|---|

Molekularformel |

C29H33NO12 |

Molekulargewicht |

587.6 g/mol |

IUPAC-Name |

6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C29H33NO12/c1-12-11-41-28(22(23(12)34)30-6-7-31)42-16-9-29(39,17(33)10-32)8-14-19(16)27(38)21-20(25(14)36)24(35)13-4-3-5-15(40-2)18(13)26(21)37/h3-5,12,16,22-23,28,30-32,34,36,38-39H,6-11H2,1-2H3 |

InChI-Schlüssel |

HJGSENVQDBKIJB-UHFFFAOYSA-N |

SMILES |

CC1COC(C(C1O)NCCO)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O |

Kanonische SMILES |

CC1COC(C(C1O)NCCO)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O |

Synonyme |

N-(2-hydroxyethyl)doxorubicin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)

![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)

![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)

![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)

![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)